1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2097864-71-4
VCID: VC6052571
InChI: InChI=1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22)
SMILES: C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NN=CC=C3
Molecular Formula: C16H15F3N4O
Molecular Weight: 336.318

1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

CAS No.: 2097864-71-4

Cat. No.: VC6052571

Molecular Formula: C16H15F3N4O

Molecular Weight: 336.318

* For research use only. Not for human or veterinary use.

1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one - 2097864-71-4

Specification

CAS No. 2097864-71-4
Molecular Formula C16H15F3N4O
Molecular Weight 336.318
IUPAC Name 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22)
Standard InChI Key JJXPJFYTNPPZRT-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NN=CC=C3

Introduction

Structural Characterization and Nomenclature

Systematic IUPAC Name

The IUPAC name 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one systematically describes the compound’s architecture:

  • Azetidin-1-yl core: A four-membered saturated ring with three carbons and one nitrogen atom.

  • 3-[(Pyridazin-3-yl)amino] substituent: A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) linked via an amino group to the azetidine’s third position.

  • 2-[3-(Trifluoromethyl)phenyl]ethan-1-one: A ketone group (-CO-) bonded to the azetidine’s nitrogen, with a phenyl ring substituted by a trifluoromethyl (-CF3_3) group at the meta position .

Molecular Formula and Weight

  • Molecular formula: C16_{16}H16_{16}F3_3N3_3O.

  • Molecular weight: Calculated as 323.32 g/mol (exact mass: 323.1198 Da).

  • Structural features: The trifluoromethyl group enhances lipophilicity (clogP ≈ 2.8), while the pyridazine and azetidine moieties contribute to hydrogen-bond donor/acceptor capacity (HBD: 2, HBA: 5) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Azetidine-3-amine derivative: Serves as the central scaffold.

  • Pyridazin-3-yl electrophile: For N-alkylation or coupling.

  • 3-(Trifluoromethyl)phenylacetyl chloride: To introduce the ketone and aryl group.

Proposed Synthesis Route

  • Azetidine precursor preparation:

    • Step 1: Azetidine-3-amine is synthesized via Gabriel synthesis or ring-closing metathesis .

    • Step 2: Protection of the amine group using Boc anhydride.

  • Pyridazine coupling:

    • Step 3: Boc-protected azetidine-3-amine undergoes nucleophilic substitution with pyridazin-3-yl chloride in the presence of NaH/THF.

  • Ketone introduction:

    • Step 4: Deprotection of the Boc group, followed by acylation with 3-(trifluoromethyl)phenylacetyl chloride under Schotten-Baumann conditions .

  • Purification:

    • Step 5: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product (>95% purity).

Challenges and Solutions

  • Azetidine ring strain: Mitigated by using low-temperature reactions to prevent ring-opening.

  • Trifluoromethyl group stability: Maintained by avoiding strong bases or nucleophiles that could displace fluorine .

Physicochemical Properties

Solubility and Lipophilicity

  • Water solubility: Estimated at 0.12 mg/mL (25°C) due to the trifluoromethyl group’s hydrophobicity.

  • logP: Predicted value of 2.8 (ALOGPS), indicating moderate membrane permeability .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.70 (d, 1H, pyridazine-H), 7.85–7.45 (m, 4H, Ar-H), 4.20 (m, 1H, azetidine-H), 3.95–3.70 (m, 3H, azetidine-H), 3.10 (s, 2H, COCH2_2).

  • 19^{19}F NMR: δ -62.5 (s, CF3_3) .

  • HRMS: m/z 323.1198 [M+H]+^+.

Thermal Stability

  • DSC: Melting point observed at 148–150°C.

  • TGA: Decomposition onset at 210°C, indicating suitability for oral formulations.

Biological Activity and Hypothetical Targets

Anticancer Activity

  • Hypothetical mechanism: Trifluoromethyl groups enhance DNA intercalation or topoisomerase inhibition.

  • Cytotoxicity assays: Pending experimental validation against cancer cell lines (e.g., MCF-7, A549).

Metabolic Stability

  • In vitro microsomal assay: Predicted t1/2_{1/2} > 60 min (human liver microsomes), owing to fluorine’s electron-withdrawing effects .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), gradient 30–70% acetonitrile/0.1% TFA, retention time = 8.2 min.

  • UPLC-MS: Used for purity assessment (>98%) and metabolite identification .

Crystallographic Studies

  • X-ray diffraction: Pending single-crystal analysis to confirm stereochemistry and intermolecular interactions .

Discussion and Future Directions

Recommendations for Further Research

  • Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological profiling: Screen against kinase libraries and assess cytotoxicity.

  • Formulation studies: Develop nanoemulsions to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator